molecular formula C10H7ClN6O3 B3722765 4-chloro-3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

4-chloro-3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Cat. No. B3722765
M. Wt: 294.65 g/mol
InChI Key: CLKBHCWWMWZUOL-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-chloro-3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in DNA replication and cell division. This inhibition may lead to the death of cancer cells or bacterial cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer and antimicrobial properties, 4-chloro-3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been shown to have other biochemical and physiological effects. For example, it has been shown to have antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases. This compound has also been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in lab experiments is its solubility in organic solvents. This makes it easy to dissolve in various solutions for experimentation. However, one limitation of this compound is its potential toxicity. Researchers must take precautions when handling this compound to avoid exposure.

Future Directions

There are several future directions for research on 4-chloro-3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One direction is to further explore its potential as an anti-cancer agent, including its efficacy against different types of cancer cells and its potential side effects. Another direction is to investigate its potential as an antimicrobial agent, including its ability to inhibit the growth of different bacterial strains and its potential for use in combination therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in other areas of research, such as neuroprotection and oxidative stress-related diseases.
In conclusion, 4-chloro-3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various areas of research.

Scientific Research Applications

4-chloro-3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been shown to have potential as an anti-cancer agent. This compound has also been studied for its antimicrobial properties and has been shown to inhibit the growth of various bacterial strains.

properties

IUPAC Name

3-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN6O3/c11-7-2-1-6(3-8(7)17(19)20)4-12-15-10-14-9(18)5-13-16-10/h1-5H,(H2,14,15,16,18)/b12-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKBHCWWMWZUOL-UUILKARUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NNC2=NN=CC(=O)N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC2=NN=CC(=O)N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
Reactant of Route 2
Reactant of Route 2
4-chloro-3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
Reactant of Route 3
4-chloro-3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
Reactant of Route 4
Reactant of Route 4
4-chloro-3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
Reactant of Route 5
4-chloro-3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
Reactant of Route 6
4-chloro-3-nitrobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

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